Sarsasapogenin
Overview
Description
Sarsasapogenin is a natural steroidal sapogenin molecule primarily obtained from the rhizome of Anemarrhena asphodeloides, a plant used in traditional Chinese medicine . It is a spirostane glycoside sapogenin with a unique 5β configuration between rings A and B . This compound has attracted significant interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties .
Mechanism of Action
Target of Action
Sarsasapogenin, a natural steroidal sapogenin molecule, primarily targets key inflammation-related genes such as MAPK8 (JNK) , MAPK14 , and RELA . It also promotes the viability of primary astrocytes and increases BDNF levels in astrocytes .
Mode of Action
This compound interacts with its targets by inhibiting the MAPK/NF-kB pathways . It exhibits a stronger affinity towards MAPK8 (JNK) , which plays a crucial role in the JNK pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the MAPK (JNK) signaling pathway and inflammation-related signaling pathways such as TNF and Toll-like receptor signaling pathways . It induces apoptosis through an ROS-mediated mitochondrial pathway and endoplasmic reticulum (ER) stress pathway in HeLa cells .
Pharmacokinetics
It’s known that this compound is a natural steroidal sapogenin molecule obtained mainly from anemarrhena asphodeloides bunge .
Result of Action
This compound has diverse pharmacological activities. It modulates growth factors, enzymes, transcription factors, kinase, inflammatory cytokines, and proapoptotic (by upregulation) and antiapoptotic (by downregulation) proteins . It also promotes functional recovery after spinal cord injury .
Action Environment
It’s known that this compound is obtained mainly from anemarrhena asphodeloides bunge, a plant found in certain environmental conditions .
Biochemical Analysis
Biochemical Properties
Sarsasapogenin is a spirostane glycoside sapogenin that has a 5β configuration between rings A and B . The main branching point in the biosynthesis of sarsasapogenins is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene. Squalene is then transformed to squalene epoxide by squalene epoxidase .
Cellular Effects
This compound has been shown to possess substantial neuroprotective effects. It inhibits Aβ deposit and increases cell survival in high glucose cultured HT-22 cells, likely to be mediated by PPAR activation and to be associated with BACE1 downregulation . Moreover, this compound could decrease deposition of Aβ and improve learning and memory ability as well as cholinergic function in rats with Aβ (25-35) injection into right nucleus basalis magnocellularis .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In high-fat diet-fed obese mice, oral administration of this compound (80 mg·kg−1·d−1, for 6 weeks) ameliorated insulin resistance and alleviated inflammation in adipose tissues .
Dosage Effects in Animal Models
The effect of this compound on nootropic and neutrophic as well as their mechanisms, in vitro as well in vivo was investigated by Dong et al. For the former, MTT assays were used to determine the viability of rat primary astrocytes treated with this compound and neurons cultured with conditioned medium of this compound-treated .
Metabolic Pathways
The main branching point in the biosynthesis of sarsasapogenins is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene. Squalene is then transformed to squalene epoxide by squalene epoxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarsasapogenin can be synthesized through various chemical routes. One common method involves the oxidation of furostanol glycosides, followed by cyclization to produce this compound . The key steps in this process include:
Oxidation: Furostanol glycosides are oxidized at the C26 and C22 positions.
Cyclization: The oxidized intermediates undergo cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the rhizome of Anemarrhena asphodeloides. The extraction process includes:
Harvesting: The rhizomes are harvested and cleaned.
Extraction: The rhizomes are subjected to solvent extraction, often using ethanol, to isolate this compound.
Purification: The extracted compound is purified through various chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Sarsasapogenin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties .
Scientific Research Applications
Sarsasapogenin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Sarsasapogenin is often compared with other steroidal sapogenins, such as diosgenin and smilagenin. Here are some key points of comparison:
Diosgenin: Like this compound, diosgenin is a steroidal sapogenin with similar pharmacological properties.
Smilagenin: Smilagenin is the 25R-epimer of this compound and has similar biological activities.
This compound’s unique 5β configuration and its specific biological activities make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQZIIUCVWOCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-60-1, 470-01-9, 470-03-1, 126-19-2 | |
Record name | Tigogenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC232021 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231816 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sarsasapogenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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